3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that features a fused pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: This step involves the cyclization of a suitable precursor, such as thiosemicarbazide, with a carboxylic acid derivative under acidic conditions to form the thiadiazole ring.
Formation of the Oxazolo[5,4-b]pyridine Core: The thiadiazole intermediate is then reacted with a pyridine derivative under basic conditions to form the oxazolo[5,4-b]pyridine core.
Introduction of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic route for large-scale synthesis. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties, particularly its ability to inhibit specific enzymes involved in cancer cell proliferation.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of phosphoinositide 3-kinase (PI3K), a key enzyme in cell signaling pathways that regulate cell growth and survival. This inhibition can lead to the suppression of cancer cell proliferation and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridines: Compounds with a similar thiazole-pyridine fused ring system.
Oxazolopyridines: Compounds with an oxazole-pyridine fused ring system.
Triazolopyridines: Compounds with a triazole-pyridine fused ring system.
Uniqueness
3,6-dimethyl-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical reactivity. Its ability to inhibit PI3K with high potency sets it apart from other similar compounds .
Properties
Molecular Formula |
C11H9N5O2S |
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Molecular Weight |
275.29 g/mol |
IUPAC Name |
3,6-dimethyl-N-(1,3,4-thiadiazol-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C11H9N5O2S/c1-5-3-7(8-6(2)16-18-10(8)13-5)9(17)14-11-15-12-4-19-11/h3-4H,1-2H3,(H,14,15,17) |
InChI Key |
LBHLLMIWCBBRDM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=NN=CS3 |
Origin of Product |
United States |
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